molecular formula C18H11Cl2FN4OS B14139085 2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B14139085
M. Wt: 421.3 g/mol
InChI Key: SMPVNDRBAPRCRK-UHFFFAOYSA-N
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Description

2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazin-4(3H)-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, alkoxides

Major Products Formed

    Sulfoxides and sulfones: Formed from oxidation of the thioether group

    Amines: Formed from reduction of nitro groups

    Substituted derivatives: Formed from nucleophilic substitution reactions

Scientific Research Applications

2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: Due to its unique electronic properties, it is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic rings and thioether group contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one exhibits unique structural features, such as the presence of a pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one core, which may confer distinct biological activities and chemical reactivity. Its specific substitution pattern and electronic properties make it a valuable compound for targeted research applications.

Properties

Molecular Formula

C18H11Cl2FN4OS

Molecular Weight

421.3 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-(4-chlorophenyl)-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C18H11Cl2FN4OS/c19-11-6-4-10(5-7-11)12-8-22-25-16(12)23-17(24-18(25)26)27-9-13-14(20)2-1-3-15(13)21/h1-8H,9H2,(H,23,24,26)

InChI Key

SMPVNDRBAPRCRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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